molecular formula C21H21N5O2 B12175397 N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide

N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide

Cat. No.: B12175397
M. Wt: 375.4 g/mol
InChI Key: XPJIMYUDKOBSTJ-UHFFFAOYSA-N
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Description

N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide is a complex organic compound that features an indole moiety, a triazole ring, and a methoxybenzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.

    Coupling Reactions: The indole and triazole intermediates are then coupled together using appropriate linkers and reagents.

    Final Assembly: The methoxybenzamide group is introduced in the final step through an amide coupling reaction, typically using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Indoxyl derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-chlorobenzamide
  • N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-fluorobenzamide

Uniqueness

N-{5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl}-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct therapeutic effects.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[5-[3-(1H-indol-3-yl)propyl]-1H-1,2,4-triazol-3-yl]-4-methoxybenzamide

InChI

InChI=1S/C21H21N5O2/c1-28-16-11-9-14(10-12-16)20(27)24-21-23-19(25-26-21)8-4-5-15-13-22-18-7-3-2-6-17(15)18/h2-3,6-7,9-13,22H,4-5,8H2,1H3,(H2,23,24,25,26,27)

InChI Key

XPJIMYUDKOBSTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CCCC3=CNC4=CC=CC=C43

Origin of Product

United States

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